2-Bromo-6-(piperidin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

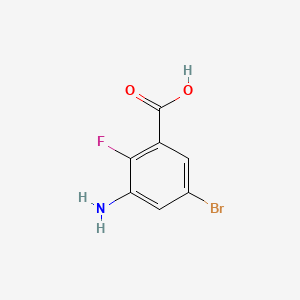

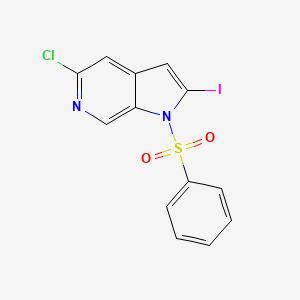

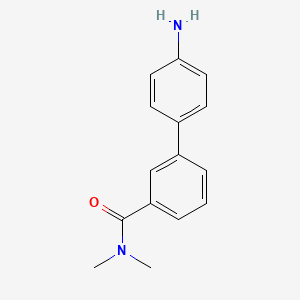

“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .Physical And Chemical Properties Analysis

The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Synthesis of N-Allyl Derivatives : N-Allyl-4-piperidyl benzamide derivatives, including compounds related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have been synthesized and characterized. These compounds are derived from various chemical reactions involving bromination, elimination, and reduction processes. The synthesized compounds were analyzed using NMR and mass spectrometry, indicating their potential in various chemical and pharmaceutical applications (Cheng De-ju, 2014).

Photolabile Protecting Groups : The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones demonstrates a significant application in synthetic chemistry. This method allows for the controlled release of protected compounds under light exposure, showcasing a novel approach in the manipulation of sensitive chemical entities (Min Lu et al., 2003).

Preparation of CCR5 Antagonists : Research has led to the preparation of novel non-peptide CCR5 antagonists through a series of chemical reactions involving bromination and reduction. These compounds, derived from piperidin-4-one and related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have shown certain bioactivities and have been characterized by NMR and mass spectrometry (H. Bi, 2014).

Coordination Chemistry and Catalysis

Ligand Mediated Coordination Chemistry : The design of N,N,O-donor Schiff-base ligands, derived from 5-R-2-hydroxy-benzaldehyde and N-(2-aminoethyl)-Y, demonstrates the role of various substituents in the coordination chemistry of Copper (II). This research provides insights into the influence of these ligands on the properties and reactivities of their corresponding metal complexes, offering potential applications in catalysis and material science (Ishani Majumder et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFFLDTXNACNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742985 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

CAS RN |

1375068-93-1 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)